N-(Tetradecanoyl)-sphing-4-enine

Descripción general

Descripción

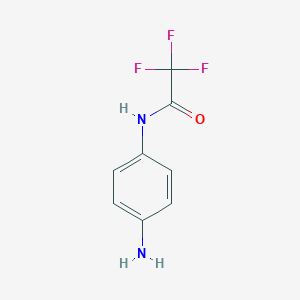

N-(Tetradecanoyl)-sphing-4-enine is a complex sphingolipid compound, pivotal in cell membrane structures and signaling pathways. It belongs to a broader category of bioactive molecules crucial for cellular functions, including growth, differentiation, and apoptosis. Understanding its synthesis, molecular structure, and physical and chemical properties is essential for exploring its roles in biological systems and potential therapeutic applications.

Synthesis Analysis

The synthesis of sphingolipid analogues, such as N-(Tetradecanoyl)-sphing-4-enine, often involves intricate organic synthesis pathways. Kumar et al. (2011) reported an efficient synthesis of a styryl analogue of sphingolipids through a cross-metathesis reaction, highlighting a methodology that could be adapted for N-(Tetradecanoyl)-sphing-4-enine synthesis (Kumar, Kaur, & Singh, 2011). Such synthetic approaches are valuable for producing sphingolipids with specific modifications, enabling the study of their biological functions.

Molecular Structure Analysis

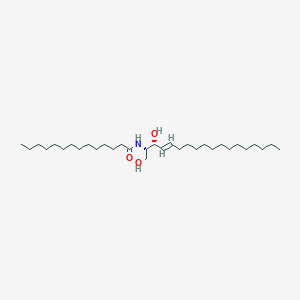

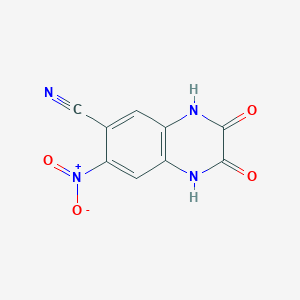

The molecular structure of N-(Tetradecanoyl)-sphing-4-enine is characterized by its long-chain base linked to a fatty acid via an amide bond. Structural insights into related sphingolipids were provided by the elucidation of the enzymatic mechanism of serine palmitoyltransferase, which catalyzes the initial step in sphingolipid biosynthesis, suggesting a conserved structural motif among sphingolipids (Ikushiro et al., 2009).

Chemical Reactions and Properties

Chemical properties of N-(Tetradecanoyl)-sphing-4-enine include its reactivity towards enzymes such as sphingomyelinases and its role in the biosynthesis of complex sphingolipids. The enzymatic conversion of related sphingolipids underscores the chemical versatility and reactivity of the sphing-4-enine backbone, pivotal in cellular signaling and metabolism (Polito & Sweeley, 1971).

Aplicaciones Científicas De Investigación

Study of Membrane Glycosphingolipids : N-(Tetradecanoyl)-sphing-4-enine is utilized in researching membrane glycosphingolipids, which are glycosides of N-fatty acylsphingosine (Laine, Stellner, & Hakomori, 1974).

Synthesis of Valuable Trans Diols : The bacterium Sphingomonas sp. HXN-200 catalyzes enantioselective trans dihydroxylation of nonterpene substrates, extending the methodology in the practical synthesis of valuable and useful trans diols (Chang, Heringa, Witholt, & Li, 2003).

Inhibition of DNA Replication in Bacillus subtilis : Sphingosine, a related compound, inhibits the initiation of DNA replication in Bacillus subtilis, but does not inhibit elongation (Sandler & Keynan, 1992).

Inhibition of Platelet Stimulation : N,N-dimethylsphingosine (DMS) inhibits sphingosine kinase and the actions of sphingosine 1-phosphate as an autocrine stimulator of platelets (Yatomi et al., 1996).

Neurotrophic Effects : Sphingolipids from Bombycis Corpus 101A, including compounds like sphing-4-enine, have demonstrated neurotrophic effects, as evaluated by examining PC12 cell neurite outgrowth (Kwon et al., 2003).

De Novo Biosynthesis of Sphinganine and Sphingosine : LM cells synthesize N-acyl-sphinganines and then add the 4-trans-double bond to these products, leading to the de novo biosynthesis of sphinganine and sphingosine (Merrill & Wang, 1986).

Predictive Biomarkers for Diabetes : 1-deoxysphingolipids are predictive biomarkers for the development of type 2 diabetes mellitus in risk patients (Othman et al., 2015).

Potential Anticancer Activity : Enigmol, a sphingoid base analogue, has potential anticancer activity and has shown antitumor efficacy in intestinal and prostate cancer models (Symolon et al., 2011).

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPGPZHULJLKJ-JHRQRACZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-(Tetradecanoyl)-sphing-4-enine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)